1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one is an organic compound with the molecular formula C14H16BrClO and a molecular weight of 315.63 g/mol . This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a hexene backbone with phenyl and dimethyl substituents.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of precursor compounds under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride to form alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows for specific binding interactions, which can modulate biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one include:
1-Bromo-4-chloro-3,3-dimethylhex-5-en-2-one: Lacks the phenyl group, resulting in different chemical properties.
1-Bromo-4-chloro-3,3-dimethyl-6-phenylhexane: Saturated version, leading to different reactivity.
1-Bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-yne-2-one: Contains a triple bond, altering its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
CAS-Nummer |
88438-10-2 |
---|---|
Molekularformel |
C14H16BrClO |
Molekulargewicht |
315.63 g/mol |
IUPAC-Name |
1-bromo-4-chloro-3,3-dimethyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C14H16BrClO/c1-14(2,13(17)10-15)12(16)9-8-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |
InChI-Schlüssel |
AACVNYOFHZBNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C=CC1=CC=CC=C1)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.